

Technical Support Center: Optimizing In Vivo Cellular Uptake for Peptide 17

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Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830

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Executive Summary

"Peptide 17" represents a common archetype in therapeutic peptide development: a candidate exhibiting high affinity and potency against purified targets (in vitro) but failing to achieve therapeutic intracellular concentrations in vivo. This guide addresses the "permeability paradox" where polar surface area (PSA), molecular weight (>1000 Da), and proteolytic instability conspire to prevent cytosolic access.

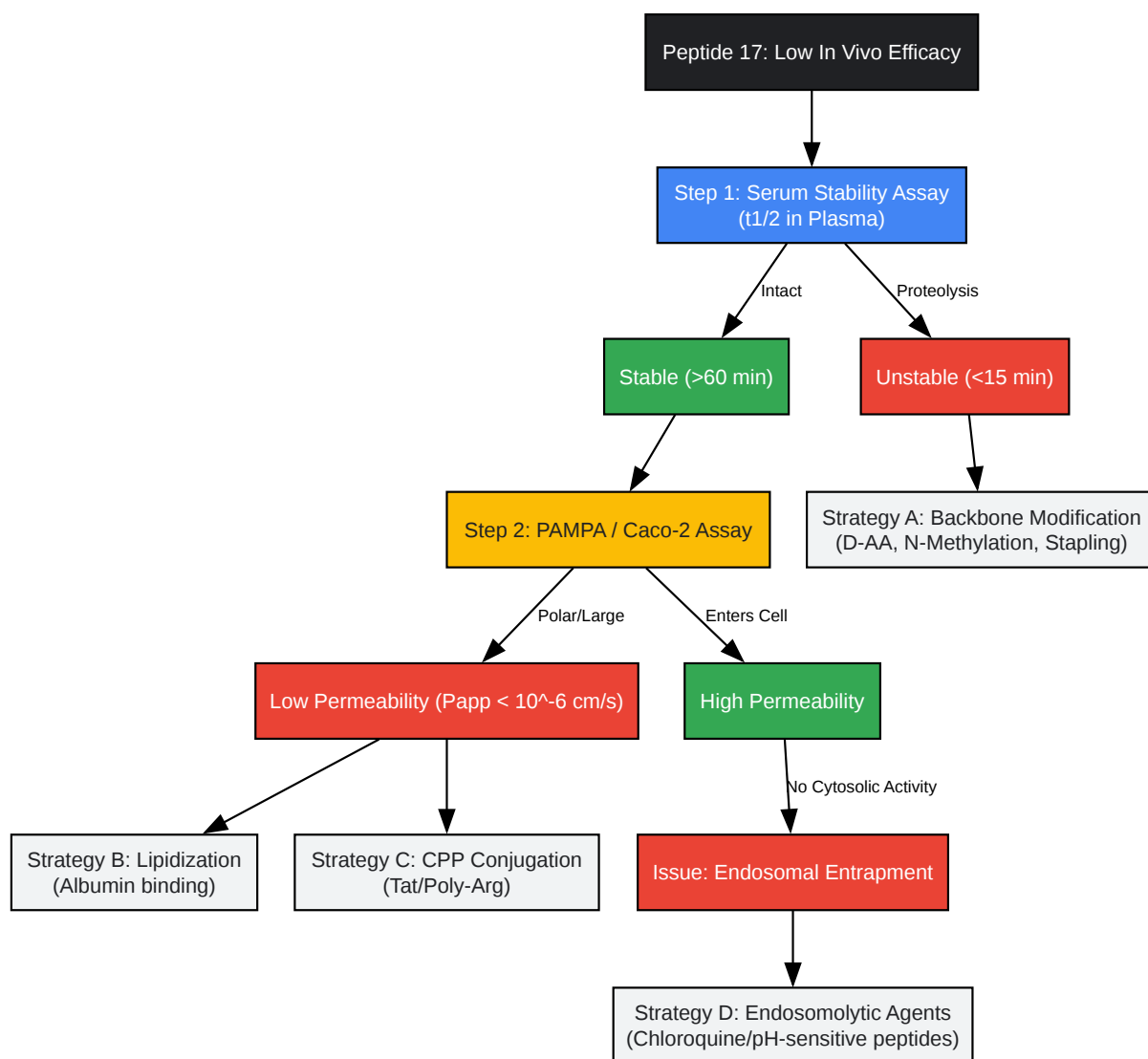
This technical center is structured to diagnose the specific failure mode of Peptide 17 and provide protocol-level solutions for chemical modification and formulation.

Part 1: Diagnostic Workflow

Before altering the peptide sequence, you must isolate the root cause of low uptake. Is Peptide 17 failing to enter the cell, or is it entering and being degraded/sequestered?

The "Uptake vs. Stability" Decision Tree

Use this logic flow to determine your optimization strategy.



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Figure 1: Diagnostic logic for isolating the bioavailability bottleneck of Peptide 17.

Part 2: Chemical Modification Protocols

If your diagnostic confirms low membrane permeability (the most common issue for Peptide 17 variants targeting intracellular PPIs), implement the following modifications in order of

complexity.

Protocol A: C-Terminal Amidation (The "Quick Win")

Issue: The C-terminal carboxylate ($-\text{COO}^-$) introduces a negative charge that repels the negatively charged cell membrane. Solution: Convert the C-terminus to a carboxamide ($-\text{CONH}_2$).^[1]

- Mechanism: Removes one net negative charge, reducing the Polar Surface Area (PSA) and increasing lipophilicity without altering the core binding sequence.
- Expected Outcome: 2–5x increase in passive diffusion.
- Validation: Compare HPLC retention time (hydrophobicity index) of Peptide 17-OH vs. Peptide 17-NH₂.

Protocol B: Hydrocarbon Stapling (Structural Overhaul)

Issue: Peptide 17 is unstructured in solution, exposing polar backbone amides to solvent.

Solution: Introduce a covalent brace (staple) to force an

-helical conformation.

Step-by-Step Synthesis Guide:

- Design: Identify two residues (positions _____ and _____ or _____) on the non-binding face of the helix.
- Substitution: Replace these residues with _____-methyl, _____-alkenyl glycine derivatives (e.g., S5 and S8) during Solid Phase Peptide Synthesis (SPPS).
- Ring Closing Metathesis (RCM):

- Reagent: Grubbs' I or II catalyst (10–20 mol%) in dichloroethane (DCE).
- Condition: Degas solvent thoroughly (oxygen poisons the catalyst). React for 2 hours at room temperature.
- Verification: Mass shift of -28 Da (loss of ethylene).
- Outcome: The staple buries the polar backbone amides, significantly increasing membrane penetration and proteolytic resistance.

Protocol C: N-Methylation (The "Solubility" Fix)

Issue: High EPSA (Experimental Polar Surface Area) due to exposed amide hydrogens.

Solution: Selective N-methylation of amide bonds.

- Target: Amides not involved in critical hydrogen bonding or receptor interactions.
- Impact: Disrupts hydration shells, making the peptide "chameleon-like" (polar in water, hydrophobic in membranes).

Part 3: Formulation & Delivery Strategies

If chemical modification compromises the bioactivity of Peptide 17, use an external delivery vector.

Strategy: Cell-Penetrating Peptide (CPP) Conjugation

Conjugating Peptide 17 to a cationic sequence (e.g., Tat,

, or Penetratin).

Critical Failure Point: Endosomal Entrapment Most CPP-conjugated peptides enter via endocytosis but remain trapped in endosomes, eventually leading to lysosomal degradation.

Troubleshooting Endosomal Escape:

- The "Leakage" Assay: Co-incubate cells with Peptide 17-CPP and Calcein. If Calcein (normally excluded) floods the cytosol, your peptide is successfully disrupting endosomes.

- pH-Sensitive Linkers: Use a hydrazone linker that cleaves in the acidic endosome (pH 5.5), releasing free Peptide 17 to diffuse out.

Data Summary: Modification Efficacy Table

Strategy	Permeability Fold-Change	Metabolic Stability	Risk to Binding Affinity	Cost/Complexity
C-Term Amidation	1.5x - 3x	Low Impact	Low	Low
N-Methylation	2x - 10x	High (Protease Shield)	Medium	High (Synthesis)
Stapling	10x - 100x	Very High	Medium	High
Lipidization (C16)	5x - 20x	High (Albumin binding)	Low	Medium
CPP (Tat/Arg)	>100x	Low	Low	Medium

Part 4: Troubleshooting FAQs

Q1: My Peptide 17 has a

of 1 nM in vitro, but shows zero efficacy in mouse models. Why? A: This is the classic "Potency-Bioavailability Gap."

- Serum Binding: Check if Peptide 17 binds irreversibly to serum albumin (99% bound = 1% active).
- Rapid Clearance: Peptides <30 amino acids are cleared renally in minutes.
 - Fix: Add a PEG chain (PEGylation) or a C16 fatty acid chain (Lipidization) to bind albumin reversibly and extend half-life.

Q2: I conjugated Peptide 17 to Tat (HIV-derived), but now it's toxic to cells. A: Cationic CPPs like Tat can disrupt membranes at high concentrations (lysis).

- Fix: Switch to an amphipathic CPP (like MAP or Transportan) or reduce the concentration. Alternatively, use a "activatable" CPP (ACPP) where the cationic region is masked by a polyanion until cleaved by a tumor-specific protease (e.g., MMPs).

Q3: The stapled version of Peptide 17 precipitates in aqueous buffer. A: Stapling increases hydrophobicity.

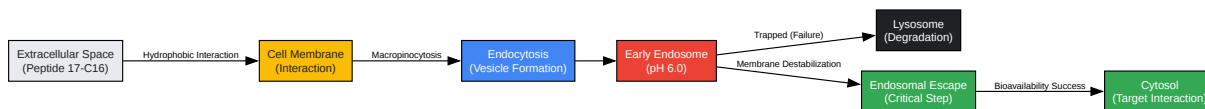
- Fix: Add a solubilizing "tail" (e.g., a mini-PEG or 2-3 Lysine residues) at the C-terminus, separated by a cleavable linker. This keeps the peptide soluble in the syringe but allows the hydrophobic core to penetrate membranes.

Q4: How do I distinguish between membrane binding and actual internalization? A: Fluorescence microscopy often confuses the two.

- Protocol: Perform a "Trypan Blue Quench." Trypan Blue cannot enter healthy cells but will quench the fluorescence of any peptide stuck to the outside of the cell membrane. Signal remaining after quenching = true internalized peptide.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the pathway of a Lipid-modified Peptide 17 (e.g., C16-Peptide 17) entering a cell, highlighting the critical "Endosomal Escape" bottleneck.



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Figure 2: Cellular uptake pathway showing the divergence between lysosomal degradation (failure) and endosomal escape (success).

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